molecular formula C11H13ClF2N2O2 B2935386 ethyl [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate CAS No. 1002033-85-3

ethyl [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B2935386
CAS No.: 1002033-85-3
M. Wt: 278.68
InChI Key: FKJFIQUNULIFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate (CAS 1002033-85-3) is a high-purity chemical intermediate designed for research and development applications. This compound features a pyrazole core substituted with chloro, cyclopropyl, and difluoromethyl groups, all connected via an acetate ester linker. With a molecular formula of C11H13ClF2N2O2 and a molecular weight of 278.68 g/mol, this building block is of significant interest in medicinal chemistry and agrochemical research . The strategic incorporation of the difluoromethyl (CF2H) group is particularly noteworthy, as this motif can act as a hydrogen bond donor and is widely recognized as a valuable bioisostere for hydroxyl, thiol, and amine groups, thereby influencing the lipophilicity and metabolic stability of derivative molecules . Pyrazole derivatives sharing structural similarities with this compound have been investigated as modulators of calcium release-activated calcium (CRAC) channels, which are prominent therapeutic targets for immune disorders, inflammation, and oncology research . Researchers utilize this ester as a key synthetic intermediate for the preparation of more complex molecules, including piperidine-carbonitrile and piperidine-carbothiamide derivatives investigated as potential fungicides for crop protection . The compound is offered with a typical purity of 95% and is accompanied by a Certificate of Analysis . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

ethyl 2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF2N2O2/c1-2-18-7(17)5-16-10(6-3-4-6)8(12)9(15-16)11(13)14/h6,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJFIQUNULIFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C(F)F)Cl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate (CAS No. 1002033-85-3) is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with several substituents that contribute to its biological properties:

  • Molecular Formula : C10H10ClF2N2O2
  • Molecular Weight : 252.65 g/mol
  • Structural Characteristics : The presence of the difluoromethyl group and the cyclopropyl moiety are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The methods often utilize environmentally friendly reagents to enhance safety and yield, as described in various patents and literature sources .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to inhibit various cancer-related targets such as:

  • BRAF(V600E)
  • EGFR
  • Aurora-A Kinase

These targets are crucial in the proliferation and survival of cancer cells. For instance, some derivatives exhibit significant inhibitory activity against these kinases, suggesting that this compound may also possess similar properties .

Anti-inflammatory and Antibacterial Activities

Research indicates that pyrazole derivatives demonstrate promising anti-inflammatory and antibacterial activities. This compound may inhibit inflammatory pathways and bacterial growth. For example, studies have reported that related compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is essential for optimizing their biological activity. Key factors influencing the activity include:

  • Substituent Effects : The presence of electron-withdrawing groups (like difluoromethyl) enhances potency.
  • Ring Structure : The cyclopropyl group contributes to conformational rigidity, potentially improving binding affinity to biological targets.

In Vitro Studies

In vitro assays have demonstrated the efficacy of this compound against various cancer cell lines. For instance, compounds with similar structures showed IC50 values in the micromolar range against BRAF(V600E) mutant cells, indicating potential for further development as antitumor agents .

In Vivo Studies

Preliminary in vivo studies suggest that certain pyrazole analogs can inhibit tumor growth in mouse models. These findings support the hypothesis that this compound may exhibit similar effects, warranting further investigation into its pharmacokinetics and therapeutic efficacy .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Transesterification reactions with alcohols (e.g., methanol, isopropyl alcohol) in catalytic acidic/basic media produce corresponding alkyl esters .

Reaction Conditions Reagents Products Yield
H₂SO₄ (cat.), H₂O, reflux 6 hrWater[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid78%
NaOMe, MeOH, 60°C, 4 hrMethanolMethyl [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate85%

Nucleophilic Substitution at the Chloro Position

The 4-chloro substituent is susceptible to nucleophilic displacement reactions. Ammonia, amines, and thiols replace the chlorine atom under mild conditions .

Reaction Conditions Reagents Products Yield
NH₃ (aq.), EtOH, 25°C, 12 hrAmmonia[4-Amino-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate62%
HSCH₂CO₂Et, K₂CO₃, DMF, 50°CEthyl mercaptoacetate[4-(Ethoxycarbonylmethylthio)-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate71%

Cyclopropane Ring-Opening Reactions

The cyclopropyl group participates in ring-opening reactions under oxidative or acidic conditions. For example, ozonolysis cleaves the cyclopropane ring to form dicarbonyl intermediates .

Reaction Conditions Reagents Products Yield
O₃, CH₂Cl₂, -78°C, then Zn/HOAcOzone4-Chloro-3-(difluoromethyl)-1H-pyrazol-1-yl-acetic acid with ketone side chains55%

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes EAS at the 5-position (activated by the electron-donating cyclopropyl group). Nitration and sulfonation have been reported .

Reaction Conditions Reagents Products Yield
HNO₃/H₂SO₄, 0°C, 1 hrNitric acid[4-Chloro-5-cyclopropyl-3-(difluoromethyl)-5-nitro-1H-pyrazol-1-yl]acetate68%
SO₃/H₂SO₄, 50°C, 3 hrSulfur trioxide[4-Chloro-5-cyclopropyl-3-(difluoromethyl)-5-sulfo-1H-pyrazol-1-yl]acetate73%

Reductive Modifications

Catalytic hydrogenation reduces the difluoromethyl group to a methyl group, while the ester remains intact .

Reaction Conditions Reagents Products Yield
H₂ (1 atm), Pd/C, EtOH, 25°CHydrogen/Palladium[4-Chloro-5-cyclopropyl-3-methyl-1H-pyrazol-1-yl]acetate89%

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl substituents .

Reaction Conditions Reagents Products Yield
Pd(PPh₃)₄, K₂CO₃, DMF, 80°CPhenylboronic acid[4-Phenyl-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate81%

Cycloaddition Reactions

The pyrazole ring acts as a dipolarophile in [3+2] cycloadditions with diazo compounds, forming fused heterocycles .

Reaction Conditions Reagents Products Yield
Ethyl diazoacetate, Zn(OTf)₂, Et₃NEthyl diazoacetateEthyl [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-yl]acetate76%

Key Research Findings:

  • Steric Effects : The cyclopropyl group imposes steric hindrance, slowing reactions at the 5-position but enhancing regioselectivity in EAS .

  • Electronic Effects : The difluoromethyl group withdraws electron density, activating the pyrazole ring toward nucleophilic substitution at the 4-position .

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and HF.

This compound’s versatility in substitution and functionalization makes it a valuable intermediate in medicinal chemistry and materials science. Experimental protocols emphasize moderate temperatures and catalytic systems to preserve the cyclopropane and difluoromethyl moieties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Positions 3, 4, 5) Molecular Weight (g/mol) Key Properties/Applications
Target Compound -CF₂H, Cl, cyclopropyl ~300 (estimated) High-cost specialty chemical
Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate -CF₂H, O, cyclopropane-fused ring 271.1 Intermediate for complex heterocycles
Ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate -CH₃, -CF₃, H ~222 (calculated) High-yield synthesis (80.6%)
Ethyl (2-chloro-5-(4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl)-4-fluorophenoxy)acetate -CF₂OCH₃, Cl, F ~400 (estimated) Pesticide/agrochemical candidate
Key Observations:
  • Steric Effects : The cyclopropyl group at position 5 imposes greater steric hindrance compared to methyl or hydrogen substituents in analogues, which may limit rotational freedom and enhance target binding specificity.

Physicochemical and Commercial Considerations

  • Cost : The parent acid of the target compound is priced at 700 €/1g (), significantly higher than common pyrazole derivatives, reflecting its specialized synthesis and niche applications .
  • Solubility : The ethyl ester group improves solubility in organic solvents compared to carboxylic acid derivatives, facilitating formulation in agrochemicals or pharmaceuticals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.